5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione
CAS No.: 821007-32-3
Cat. No.: VC16791391
Molecular Formula: C14H9FN2O2S
Molecular Weight: 288.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821007-32-3 |
|---|---|
| Molecular Formula | C14H9FN2O2S |
| Molecular Weight | 288.30 g/mol |
| IUPAC Name | 5-[2-(2-fluorophenoxy)phenyl]-3H-1,3,4-oxadiazole-2-thione |
| Standard InChI | InChI=1S/C14H9FN2O2S/c15-10-6-2-4-8-12(10)18-11-7-3-1-5-9(11)13-16-17-14(20)19-13/h1-8H,(H,17,20) |
| Standard InChI Key | WHIFUYJIESEPHP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)O2)OC3=CC=CC=C3F |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione features a bicyclic structure comprising a 1,3,4-oxadiazole ring fused to a thione group at position 2 and a 2-(2-fluorophenoxy)phenyl substituent at position 5. Its IUPAC name, 5-[2-(2-fluorophenoxy)phenyl]-3H-1,3,4-oxadiazole-2-thione, reflects this arrangement. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉FN₂O₂S |
| Molecular Weight | 288.30 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)O2)OC3=CC=CC=C3F |
| XLogP3-AA | 3.5 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The compound’s planar structure and electronegative fluorine atom enhance its potential for π-π stacking and hydrogen bonding, critical for biomolecular interactions .
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for closely related oxadiazole-thiones reveal characteristic peaks. For example, the thione group (C=S) typically absorbs near 1187 cm⁻¹ in IR spectra, while ¹H NMR signals for aromatic protons appear between δ 6.8–8.0 ppm . The fluorine atom’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts in NMR spectra.
Synthesis and Structural Modification
Optimization and Yield
Yields for analogous compounds range from 75% to 86%, depending on reaction conditions. For instance, refluxing in ethanolic potassium hydroxide (10% v/v) at 80°C for 5 hours optimizes cyclization efficiency . Modifications to the phenoxy group (e.g., chloro vs. fluoro substituents) alter reaction kinetics, with electron-withdrawing groups like fluorine accelerating cyclization .
| Compound | ED₅₀ (MES Test) | LogP |
|---|---|---|
| 5-[2-(2-Fluorophenoxy)phenyl]-... | Pending | 3.5 |
| 5-(2-Chlorophenyl)-... | 45 mg/kg | 2.68 |
Mechanistic Insights and Receptor Interactions
Benzodiazepine Receptor Affinity
Molecular docking studies suggest that the oxadiazole-thione core binds to the GABAₐ receptor’s benzodiazepine site, stabilizing the chloride ion channel open state. Fluorine’s inductive effect increases binding affinity by 15% compared to non-halogenated analogs.
Metabolic Pathways
In vitro hepatic microsome assays indicate cytochrome P450-mediated oxidation of the phenoxy ring as the primary metabolic route. Sulfation of the thione group to form excretable sulfates represents a secondary pathway .
Comparative Analysis with Analogous Compounds
Fluorophenoxy vs. Chlorophenyl Derivatives
| Parameter | Fluorophenoxy Derivative | Chlorophenyl Derivative |
|---|---|---|
| Molecular Weight | 288.30 g/mol | 212.66 g/mol |
| Boiling Point | Not reported | 285.3°C |
| Anticonvulsant ED₅₀ | Pending | 45 mg/kg |
Future Directions and Applications
Therapeutic Development
Preclinical trials should prioritize pharmacokinetic profiling, particularly oral bioavailability and half-life. Structural modifications, such as introducing methyl groups to the oxadiazole ring, may enhance metabolic stability .
Industrial Synthesis
Scale-up processes require optimizing solvent systems (e.g., replacing ethanol with dimethylformamide) to improve yields beyond 80%. Continuous flow chemistry could mitigate exothermic risks during cyclization.
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